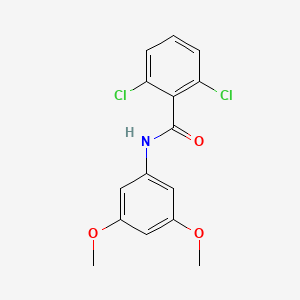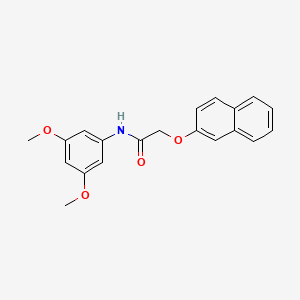
N-(4-bromophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide, also known as 4-IBP, is a synthetic compound that has been extensively studied for its potential use in treating various neurological disorders. This compound belongs to the isoxazole class of compounds and has a molecular weight of 313.2 g/mol.
Mecanismo De Acción
The exact mechanism of action of N-(4-bromophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide is not fully understood. However, it has been shown to modulate the activity of various neurotransmitters such as acetylcholine, dopamine, and glutamate. Additionally, this compound has been shown to reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, this compound has been shown to have anti-inflammatory and antioxidant properties. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha in the brain. Additionally, this compound has been shown to increase the levels of antioxidants such as superoxide dismutase and glutathione in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(4-bromophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide in lab experiments is its high purity and stability. This allows for accurate dosing and reproducibility of results. Additionally, this compound has been shown to have low toxicity, which makes it a safe compound to use in animal studies. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(4-bromophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide. One area of interest is its potential use in treating other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter systems. Finally, there is a need for studies to investigate the long-term effects of this compound on cognitive function and memory in animal models.
Métodos De Síntesis
The synthesis of N-(4-bromophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide involves the reaction of 4-bromobenzoyl chloride with 3-ethyl-5-methylisoxazole-4-carboxylic acid in the presence of a base. The resulting product is then purified through recrystallization to obtain pure this compound. This method has been optimized to produce high yields of pure this compound.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide has been extensively studied for its potential use in treating various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. It has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-3-11-12(8(2)18-16-11)13(17)15-10-6-4-9(14)5-7-10/h4-7H,3H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEXSKSQEUCDIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-furaldehyde [3-allyl-5-(3-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5787135.png)


![5-ethoxy-4-ethyl-2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]phenol](/img/structure/B5787155.png)





![3-(5-chloro-2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5787224.png)
![N-cyclooctyl-3-[(2,4-dimethoxybenzoyl)hydrazono]butanamide](/img/structure/B5787231.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-1-methylethylidene]acetohydrazide](/img/structure/B5787234.png)

